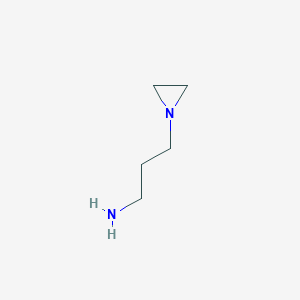

1-(3-Aminopropyl)aziridine

Description

Reactivity Profile Attributed to Cyclic Amine Features and Amino Functionality

The reactivity of 1-(3-Aminopropyl)aziridine is dominated by two key features: the strained aziridine (B145994) ring and the terminal primary amino group. The high ring strain makes the aziridine ring an excellent electrophile, prone to ring-opening reactions when attacked by nucleophiles. nih.govnih.gov This reactivity is a cornerstone of its utility in synthesis.

Conversely, the primary amino group on the propyl chain acts as a nucleophile. scbt.com This dual functionality allows this compound to participate in a wide array of chemical transformations. For instance, the aziridine ring can react with nucleophiles, while the amino group can engage in reactions typical of primary amines, such as acylation, alkylation, and condensation. This versatile reactivity makes it a valuable building block for constructing more complex molecules. ontosight.aismolecule.com

Historical Context and Evolution of Research on Aziridine Derivatives

The first synthesis of an aziridine derivative was reported in 1888 by Siegmund Gabriel. wikipedia.orgjchemlett.com Industrial production methods, such as the Wenker synthesis from ethanolamine, emerged in the 1930s. smolecule.com Research into aziridine chemistry advanced significantly with the discovery of their potential as chemotherapeutic agents, though many findings from this era were not published until after World War II. nih.gov

Over the decades, research has evolved from fundamental synthesis and reactivity studies to the development of sophisticated applications. Advances in catalysis have enabled more efficient and stereoselective methods for creating aziridines. nih.govjchemlett.com The focus has shifted towards harnessing the unique reactivity of aziridines for applications in medicinal chemistry, polymer science, and materials science. smolecule.comnih.gov

Current Research Landscape and Emerging Areas

The current research landscape for this compound and related derivatives is vibrant and expanding. Key areas of investigation include:

Medicinal Chemistry : Aziridine-containing compounds are being explored for their potential as anticancer and antimicrobial agents, largely due to their ability to alkylate biological macromolecules like DNA. smolecule.comresearchgate.net this compound serves as a precursor for synthesizing novel pharmacologically active molecules. smolecule.comarkat-usa.org

Polymer Science : Aziridines are used in the development of new polymers. smolecule.com The ability of the amine groups in compounds like this compound to act as crosslinking agents is particularly valuable in creating functional polymers for applications such as gene delivery and specialized coatings. smolecule.comontosight.ai

Organic Synthesis : The compound remains a crucial building block for creating complex nitrogen-containing molecules and heterocycles through various ring-opening and functionalization reactions. ontosight.airesearchgate.net

Green Chemistry : Modern research is also focused on developing more sustainable and environmentally friendly methods for synthesizing and utilizing aziridines, including electrochemical and microwave-assisted techniques. smolecule.comnih.gov

Chemical Properties and Synthesis

| Property | Value |

| IUPAC Name | 3-(aziridin-1-yl)propan-1-amine smolecule.com |

| CAS Number | 1072-65-7 smolecule.comepa.gov |

| Molecular Formula | C₅H₁₂N₂ smolecule.comcymitquimica.com |

| Molecular Weight | 100.16 g/mol smolecule.com |

This table is interactive. Click on the headers to sort.

Synthesis Methods

Several synthetic routes to this compound have been developed, often involving the cyclization of precursor molecules.

Classical Methods : Early methods for aziridine synthesis include the Gabriel synthesis, which involves the cyclization of halogenated amines, and the Wenker synthesis, which uses the sulfate (B86663) ester of an ethanolamine. smolecule.com

Modern Techniques : More recent advancements include electrochemical methods that couple amines with alkenes, and various aziridination reactions using nitrogen sources like hydroxylamines or nitrenes to react with olefins. smolecule.comnih.gov These modern approaches often offer improved efficiency and milder reaction conditions.

Applications in Polymer Science

The dual functionality of this compound makes it a valuable component in the field of polymer science.

Monomer and Crosslinking Agent in Polymerization

This compound can act as a monomer in polymerization reactions. The ring-opening of the aziridine moiety can lead to the formation of polyamines. researchgate.net More commonly, it is employed as a crosslinking agent. google.com The amine groups can react with functional groups on polymer chains, such as carboxylic acids, to form a crosslinked network. google.compcimag.com This crosslinking enhances the mechanical and thermal properties of the resulting polymer. For example, it is used to crosslink carboxylated emulsion polymers, significantly increasing the durability of the material. google.com

Surface Modification of Polymers for Adhesion and Biocompatibility

The reactive nature of the aziridine ring and the nucleophilic amino group allows for the surface modification of various polymers. By grafting this compound onto a polymer surface, properties like adhesion and biocompatibility can be significantly improved. The amine groups can introduce hydrophilicity and provide sites for further functionalization, which is beneficial for creating materials for biomedical applications or specialized coatings. ontosight.ai

Development of Functional Polymers for Specialized Applications

The incorporation of this compound into polymer structures leads to the development of functional polymers with tailored properties. For example, polymers containing this moiety are explored for use in:

Gene Delivery : The amine groups can facilitate the formation of polyplexes with nucleic acids, and the "proton sponge" effect of the resulting polyamines can enhance endosomal escape, a critical step in gene therapy. smolecule.com

Water Treatment : The ability of the amine functionalities to chelate metal ions makes these polymers suitable for applications in removing heavy metals from water. ontosight.ai

Coatings and Adhesives : The crosslinking capabilities of this compound contribute to the formulation of high-performance adhesives and coatings with enhanced durability and chemical resistance. smolecule.compcimag.com

Role in Organic Synthesis and Medicinal Chemistry

| Application Area | Role of this compound |

| Organic Synthesis | Versatile building block for complex nitrogen-containing molecules. ontosight.airesearchgate.net |

| Medicinal Chemistry | Precursor for pharmacologically active compounds, including anticancer and antimicrobial agents. smolecule.comarkat-usa.orgresearchgate.net |

| Catalysis | Used in the synthesis of ligands for metal complexes. arkat-usa.org |

This table is interactive. Click on the headers to sort.

Building Block for the Synthesis of Complex Molecules

As a bifunctional molecule, this compound is a versatile building block in organic synthesis. ontosight.ai The strained aziridine ring can be selectively opened by a variety of nucleophiles to introduce a 1,2-diaminoethyl moiety into a target molecule. researchgate.net This strategy is widely used to construct complex nitrogen-containing natural products and other intricate organic structures. The primary amine also serves as a handle for attaching the aziridine unit to other molecular scaffolds. researchgate.net

Incorporation into Pharmacologically Active Compounds

The aziridine ring is a key pharmacophore in several clinically used drugs, particularly anticancer agents like Mitomycin C. wikipedia.org The electrophilic nature of the aziridine allows these compounds to act as alkylating agents, crosslinking DNA and leading to cell death. smolecule.com this compound serves as a valuable starting material for the synthesis of new potential drugs. smolecule.comarkat-usa.org Researchers are actively exploring its use in creating novel compounds with potential antimicrobial and anticancer activities. smolecule.comnih.gov

Ligand Synthesis for Catalysis and Metal Complexes

The presence of multiple nitrogen atoms makes this compound and its derivatives interesting candidates for the synthesis of ligands for metal complexes. arkat-usa.org These ligands can be used in catalysis to promote a variety of chemical transformations. The specific coordination geometry and electronic properties endowed by the aminopropyl aziridine scaffold can lead to catalysts with unique reactivity and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aziridin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-2-1-3-7-4-5-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUAFMCFYSTCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147945 | |

| Record name | Aziridine, 1-(3-aminopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-65-7 | |

| Record name | Aziridine, 1-(3-aminopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine, 1-(3-aminopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Aminopropyl Aziridine and Its Derivatives

Direct Synthesis Approaches for 1-(3-Aminopropyl)aziridine

Direct synthetic methods aim to construct the this compound molecule in a single or few-step process from readily available starting materials. These approaches are often favored for their efficiency and atom economy.

Methods Involving Aziridine (B145994) Precursors and Aminopropyl Reagents

One of the most straightforward strategies for the synthesis of this compound involves the reaction of an aziridine precursor with a suitable aminopropyl reagent. ontosight.ai This nucleophilic substitution reaction typically involves the opening of a pre-formed aziridine ring by an aminopropylating agent or, more commonly, the N-alkylation of aziridine itself.

Recent advancements have explored electrochemical methods for coupling amines with alkenes to form aziridines, offering an efficient alternative. smolecule.com These methods can expand the range of accessible N-alkyl aziridine products. nih.gov

Routes from Amino Alcohols and Haloamines via Cyclization

Intramolecular cyclization reactions are a cornerstone of aziridine synthesis. nih.gov These methods typically start from acyclic precursors that contain both the nitrogen atom and a suitable leaving group, positioned to facilitate the formation of the three-membered ring.

A classic and widely used method is the Wenker synthesis, which involves the cyclization of β-amino alcohols. In this process, the amino alcohol is first converted to its corresponding sulfate (B86663) ester. Subsequent treatment with a base induces an intramolecular nucleophilic substitution, where the nitrogen atom displaces the sulfate group to form the aziridine ring. smolecule.comorganic-chemistry.org A modified Wenker synthesis employs chlorosulfonic acid for the esterification, followed by cyclization with sodium hydroxide (B78521) or sodium carbonate, allowing for the preparation of various aziridines under milder conditions. researchgate.net

Similarly, haloamines, which possess a halogen atom on the carbon adjacent to the amino group, can undergo intramolecular cyclization upon treatment with a base to yield aziridines. wikipedia.org This approach is fundamental to the Gabriel synthesis of aziridine, first reported in 1888. jchemlett.comsmolecule.com

| Precursor Type | Reagents | Key Transformation | Reference |

| β-Amino Alcohols | 1. H₂SO₄ or ClSO₃H 2. Base (e.g., NaOH) | Intramolecular cyclization | smolecule.comorganic-chemistry.org |

| Haloamines | Base | Intramolecular cyclization | wikipedia.org |

| Epoxides | Amines, followed by Mitsunobu reaction | Ring-opening and subsequent cyclization | wikipedia.org |

Synthesis of Aziridine Scaffolds for Derivatization

In many instances, a general aziridine scaffold is first synthesized and then functionalized to introduce the desired substituent, such as the 3-aminopropyl group. This approach offers flexibility in the synthesis of a wide range of derivatives.

Nitrene Addition to Alkenes

The addition of a nitrene, a reactive nitrogen species, to an alkene is a powerful and direct method for forming the aziridine ring. nih.govsioc-journal.cn Nitrenes can be generated from various precursors, including azides and certain sulfonamides, often through thermal, photochemical, or transition-metal-catalyzed decomposition. ias.ac.inacs.org The reaction of nitrenes with alkenes is a concerted process for singlet nitrenes, while triplet nitrenes react in a stepwise manner. ias.ac.in

Transition metal complexes, particularly those of rhodium, copper, iron, and ruthenium, are frequently employed to catalyze nitrene transfer from precursors like iminoiodinanes to alkenes. clockss.orgcore.ac.uk This catalytic approach often provides high yields and stereospecificity. organic-chemistry.org Recent developments have also focused on visible-light-promoted methods for nitrene generation. acs.orgresearchgate.net

Formation from Triazolines, Epoxides, and Oximes

Aziridines can be synthesized from other heterocyclic precursors through ring transformation reactions.

From Triazolines: 1,2,3-Triazolines, which can be formed from the cycloaddition of an azide (B81097) with an alkene, can undergo thermal or photochemical extrusion of nitrogen gas to yield the corresponding aziridine. wikipedia.orgnih.govrsc.org This method has been shown to be highly efficient, in some cases proceeding in quantitative yields. acs.org

From Epoxides: Epoxides, the oxygen-containing analogs of aziridines, serve as valuable starting materials. The ring-opening of an epoxide with an amine, followed by a ring-closing step, is a common strategy. wikipedia.org For instance, the reaction of an epoxide with a sulfonamide, followed by mesylation and base-induced cyclization, provides N-sulfonyl aziridines in high yields. researchgate.net Another approach involves the reaction of epoxides with sodium azide to form 2-azido alcohols, which are then treated with a tertiary phosphine (B1218219) to yield aziridines. researchgate.net

From Oximes: Certain oximes can be converted to aziridines through reduction with reagents like lithium aluminum hydride (LAH). tandfonline.comorgsyn.org This reaction is particularly effective for aryl ketoximes and oximes with an aromatic ring near the oximino group. tandfonline.comorgsyn.orgrsc.org The reaction proceeds stereoselectively, typically yielding cis-substituted aziridines. orgsyn.orgoup.com The Hoch-Campbell synthesis is another method that utilizes the reaction of specific oximes with Grignard reagents to produce aziridines. wikipedia.org

Asymmetric Aziridination Strategies

The synthesis of chiral, non-racemic aziridines is of paramount importance due to their role as versatile building blocks in the stereoselective synthesis of nitrogen-containing compounds. nih.govwiley-vch.de Numerous asymmetric aziridination strategies have been developed, often relying on the use of chiral catalysts or auxiliaries. jchemlett.com

Catalytic asymmetric aziridination is a highly sought-after transformation. nih.gov Chiral catalysts derived from transition metals such as rhodium, copper, and manganese have been extensively studied. nih.govrsc.orgthieme-connect.com For example, chiral rhodium(II) carboxylates have been used for the enantioselective aziridination of alkenes, achieving high enantiomeric excess with certain substrates. clockss.org Planar chiral rhodium(III) indenyl catalysts have also been shown to be effective for the enantioselective aziridination of unactivated alkenes. nih.govorganic-chemistry.orgacs.org

Borate catalysts derived from chiral ligands like VANOL and VAPOL are effective for the asymmetric aziridination of imines with diazoacetates, producing aziridines with high enantioselectivity. thieme-connect.comnih.gov Organocatalysis has also emerged as a powerful tool for asymmetric aziridination. beilstein-journals.org For instance, chiral phosphoric acids can catalyze the enantioselective desymmetrization of meso-aziridines. beilstein-journals.org

| Catalyst/Method | Substrate | Key Features | Reference(s) |

| Chiral Rhodium(II) Carboxylates | Alkenes | Enantioselective nitrene transfer | clockss.org |

| Planar Chiral Rhodium(III) Indenyl Catalysts | Unactivated Alkenes | High enantioselectivity for challenging substrates | nih.govorganic-chemistry.orgacs.org |

| VANOL/VAPOL-Borate Catalysts | Imines | Highly enantioselective and diastereoselective | thieme-connect.comnih.gov |

| Chiral Phosphoric Acids | meso-Aziridines | Enantioselective desymmetrization | beilstein-journals.org |

| Chiral Manganese Porphyrin Complexes | Styrene-type substrates | Catalytic asymmetric aziridination | rsc.org |

Catalytic and Electrochemical Aziridination Methods

The synthesis of N-substituted aziridines, including potential routes to this compound, has been significantly advanced through the development of catalytic and electrochemical methods. These approaches offer alternatives to traditional syntheses, often providing improved efficiency, selectivity, and milder reaction conditions.

Catalytic Aziridination: Transition-metal catalysis is a cornerstone of modern aziridination chemistry. mdpi.com Catalysts based on rhodium, copper, and other metals facilitate the transfer of a nitrene equivalent to an alkene. organic-chemistry.orgacs.org For the synthesis of N-alkyl aziridines, the challenge often lies in the choice of the nitrogen source. While many methods rely on N-sulfonyl or N-acyl protected nitrene precursors, direct aziridination using primary amines is highly desirable but thermodynamically challenging. nih.govresearchgate.net

Recent developments have focused on overcoming these limitations. For instance, planar chiral rhodium indenyl catalysts have been shown to be effective in the enantioselective aziridination of unactivated alkenes. nih.gov Another approach involves the use of O-(sulfonyl)hydroxylamines as aminating agents in rhodium(II)-catalyzed reactions, which proceed with high stereospecificity. organic-chemistry.org Organocatalytic methods have also emerged, utilizing iminium salts to catalyze the aziridination of styrenes, although this is often limited to specific classes of olefins. nih.gov These catalytic systems represent potential, though undemonstrated, pathways for the direct synthesis of this compound or its protected analogues from a suitable alkene and aminating agent.

Electrochemical Aziridination: Electrochemical methods provide a powerful and environmentally benign alternative for aziridination. nih.gov These methods can activate unactivated alkenes to react with primary amines, a transformation that is difficult to achieve with conventional chemical oxidants. nih.govresearchgate.net The key advantage is the decoupling of the oxidative alkene activation from the aziridination step, which allows a broad range of oxidatively sensitive amines to be used as nucleophiles. nih.govresearchgate.net

One strategy involves the electrochemical generation of a metastable, dicationic intermediate from an alkene, which then undergoes aziridination upon treatment with a primary amine and a base. nih.govresearchgate.net This approach dramatically expands the scope of accessible N-alkyl aziridines. researchgate.net Another electrocatalytic protocol employs a catalytic quantity of n-Bu₄NI in an undivided cell to mediate the aziridination of a wide range of alkenes. acs.org Furthermore, direct electrochemical synthesis of unprotected aziridines using ammonia (B1221849) as the nitrogen source has been demonstrated for tetrasubstituted alkenes, a class of substrates that are challenging for other methods. chinesechemsoc.orgchinesechemsoc.org

Table 1: Comparison of Selected Aziridination Methods

| Method | Catalyst/Mediator | Nitrogen Source | Substrate Scope | Key Features |

|---|---|---|---|---|

| Rhodium Catalysis | Planar chiral rhodium indenyl catalyst nih.gov | Dioxazolones | Unactivated terminal alkenes | High enantioselectivity and functional group tolerance. nih.gov |

| Copper Catalysis | Cu-based catalysts organic-chemistry.orgacs.org | O-benzoylhydroxylamines acs.org | Styrenes, various alkenes | Intermolecular asymmetric hydroamination to form chiral amines. acs.org |

| Organocatalysis | Iminium salt nih.gov | [N-(p-toluenesulfonyl)imino]phenyliodinane | Styrenes | Metal-free conditions; proceeds via a hypothesized diaziridinium salt intermediate. nih.gov |

| Direct Electrochemistry | None (direct oxidation) nih.govresearchgate.net | Primary amines | Unactivated alkenes | Decouples alkene oxidation from aziridination, allowing use of sensitive amines. nih.govresearchgate.net |

| Mediated Electrochemistry | n-Bu₄NI (catalytic) acs.org | Sulfonamides, carbamates | Structurally broad range of alkenes | Operates at constant current in an undivided cell; proceeds via a radical pathway. acs.org |

| Ammonia Electrochemistry | Graphite Felt Anode chinesechemsoc.orgchinesechemsoc.org | Ammonia (NH₃) | Tetrasubstituted alkenes | Oxidant-free synthesis of unprotected aziridines. chinesechemsoc.orgchinesechemsoc.org |

Introduction of the Aminopropyl Moiety in Aziridine Chemistry

The functionalization of the aziridine nitrogen is a key step in the synthesis of derivatives like this compound. This involves the introduction of the aminopropyl group onto a pre-formed aziridine ring.

Strategies for N-Aminopropylation of Aziridine Rings

The introduction of an alkyl chain bearing a terminal amino group onto the aziridine nitrogen can be achieved through several synthetic strategies, typically involving the N-alkylation of an aziridine or a protected aziridine precursor.

A common approach involves the reaction of an N-unsubstituted or N-H aziridine with a suitable three-carbon electrophile that contains a protected or masked amine functionality. For example, reacting aziridine with a haloalkylnitrile like 3-chloropropionitrile, followed by reduction of the nitrile group, would yield the desired aminopropyl substituent. Another strategy is to use an alkylating agent that already contains a protected amine, such as N-(3-bromopropyl)phthalimide. After the N-alkylation step, the protecting group (in this case, phthalimide) can be removed, typically by hydrazinolysis, to reveal the primary amine.

An alternative concept involves the ring opening of aziridines. For instance, a Lewis acid-catalyzed N-alkylation of N-tosyl hydrazones with aziridines can lead to ring-opened intermediates that can be further manipulated. acs.org While not a direct aminopropylation, such strategies highlight the versatility of the aziridine ring in constructing complex amine structures. acs.org

Table 2: Potential Reagents for N-Aminopropylation of Aziridine

| Alkylating Agent | Protecting Group | Deprotection Method | Advantages | Potential Challenges |

|---|---|---|---|---|

| N-(3-Bromopropyl)phthalimide | Phthalimide | Hydrazinolysis (e.g., with hydrazine (B178648) hydrate) | Stable reagent; clean deprotection. | Requires an additional deprotection step. |

| 3-Bromopropionitrile | Nitrile (masked amine) | Reduction (e.g., LiAlH₄, H₂/catalyst) | Readily available starting material. | Reduction conditions must be compatible with the aziridine ring. |

| Acrolein (followed by reductive amination) | None (direct functionalization) | Reductive amination conditions | Atom economical. | Potential for Michael addition and polymerization; requires careful control of reaction conditions. |

| 3-(Boc-amino)propyl bromide | Boc (tert-butyloxycarbonyl) | Acidolysis (e.g., TFA) | Easily removed protecting group. | Acidic deprotection might lead to aziridine ring opening. |

Dimerization and Higher Oligomerization in Aminopropyl-Substituted Cyclic Amines

N-substituted aziridines, particularly those with reactive functional groups on the substituent, can undergo dimerization and oligomerization reactions. These processes are often driven by the high ring strain of the aziridine heterocycle and can be initiated by acids, bases, or heat.

For a molecule like this compound, the presence of a primary amine on the N-substituent introduces additional reaction pathways. This primary amine can act as a nucleophile, attacking the electrophilic carbon atoms of another aziridine ring. This intermolecular reaction would lead to the formation of a dimer. Subsequent reactions involving the remaining aziridine rings or the secondary amines formed during dimerization can lead to the formation of higher oligomers and polymers.

The polymerization of N-substituted aziridines can proceed through cationic or anionic mechanisms. rsc.org In cationic ring-opening polymerization (CROP), an initiator protonates the aziridine nitrogen, creating a reactive aziridinium (B1262131) species that is susceptible to nucleophilic attack by another monomer molecule. rsc.orgmdpi.com This process can lead to branched polymers if the backbone nitrogens attack the growing chain. mdpi.com For this compound, the terminal primary amine could also act as an initiator or a competing nucleophile.

Anionic ring-opening polymerization (AROP) typically requires an electron-withdrawing group on the nitrogen to stabilize the resulting anion after nucleophilic attack. mdpi.comrsc.orgacs.org This is less likely to be a primary pathway for this compound unless the nitrogen is further derivatized.

The dimerization of N-unprotected or certain N-substituted aziridines can also be catalyzed by Lewis acids, leading to specific dimeric structures like 2-ene-1,4-diamines. researchgate.net In the context of this compound, controlled dimerization could potentially lead to piperazine (B1678402) derivatives or other cyclic or linear diamine structures, depending on the reaction conditions and the regioselectivity of the ring-opening. Studies on the related four-membered azetidine (B1206935) ring have shown that dimerization can be controlled to produce useful building blocks like 3-(azetidin-1-yl)propan-1-amine (B1283606). arkat-usa.org

Reaction Mechanisms and Chemical Transformations of 1 3 Aminopropyl Aziridine

Nucleophilic Ring-Opening (NRO) Reactions of Aziridine (B145994)

The hallmark of aziridine chemistry is the susceptibility of the strained three-membered ring to undergo cleavage by a wide array of nucleophiles. smolecule.comcymitquimica.comCurrent time information in Bangalore, IN. This reactivity provides a powerful and versatile method for the synthesis of various functionalized amines. smolecule.comCurrent time information in Bangalore, IN.

General Principles of Aziridine Ring Reactivity in NRO

The high reactivity of the aziridine ring stems from its significant ring strain, estimated to be around 27 kcal/mol. This strain, a consequence of bond angles compressed to approximately 60° from the ideal 109.5°, makes the C-N bonds of the ring susceptible to cleavage. The NRO reaction alleviates this strain, providing a strong thermodynamic driving force.

The reactivity of the aziridine ring is heavily dependent on the nature of the substituent on the nitrogen atom. Aziridines are broadly classified as "activated" or "non-activated":

Activated Aziridines : These possess an electron-withdrawing group (e.g., tosyl, nosyl, acyl, carbamoyl) on the nitrogen atom. smolecule.com This group enhances the ring's electrophilicity by making the nitrogen a better leaving group and stabilizing the negative charge that develops on it during the transition state. Activated aziridines react readily with a wide range of nucleophiles. smolecule.com

Non-activated Aziridines : These, like 1-(3-Aminopropyl)aziridine, have an electron-donating group (an alkyl group) on the nitrogen. They are comparatively stable and less reactive towards nucleophiles. smolecule.com To induce ring-opening, these aziridines typically require activation by an external electrophile, such as an acid, which protonates the nitrogen atom to form a highly reactive aziridinium (B1262131) ion.

The general mechanism for the NRO of a non-activated aziridine like this compound involves initial activation by an electrophile (E⁺), followed by nucleophilic attack (Nu⁻).

Regioselectivity in Ring-Opening Reactions

For unsymmetrically substituted aziridines, the nucleophile can attack either of the two ring carbons, leading to two potential regioisomeric products. The regioselectivity of the NRO of aziridines is a critical aspect of their synthetic utility and is influenced by a combination of steric and electronic factors, as well as the reaction conditions.

In the case of this compound, the aziridine ring itself is unsubstituted on the carbon atoms. However, in reactions of 2-substituted aziridines, the following general trends are observed:

Under acidic conditions (via aziridinium ion) : The reaction pathway often exhibits characteristics of both Sₙ1 and Sₙ2 mechanisms. The positive charge on the aziridinium ion is better stabilized at the more substituted carbon atom. Consequently, nucleophilic attack preferentially occurs at the more substituted carbon (pathway "b" in many schemes), reflecting an Sₙ1-like character. However, steric hindrance can counteract this electronic preference.

For activated aziridines : The outcome is highly dependent on the nucleophile and the specific activating group. For instance, with acyl-substituted aziridines, strong nucleophiles like halides or cyanide often attack the more hindered carbon, whereas softer nucleophiles like alcohols may attack the less hindered carbon.

Electronic vs. Steric Control : When the C2 substituent is an aryl group, electronic effects typically dominate, favoring attack at the benzylic position. Conversely, with alkyl substituents, steric hindrance becomes the controlling factor, directing the nucleophile to the less substituted carbon atom.

| Aziridine Type | C2-Substituent | Nucleophile | Major Product | Controlling Factor |

| Activated (N-Tosyl) | Aryl | Amine | Attack at aryl-substituted carbon | Electronic |

| Activated (N-Tosyl) | Alkyl | Amine | Attack at less substituted carbon | Steric |

| Non-activated (Protonated) | Alkyl | Acetate (B1210297) | Attack at less substituted carbon | Steric/Sₙ2-like |

| Non-activated (Protonated) | Vinyl/Acyl | Various | Attack at substituted carbon | Electronic/Bond Weakness |

This table presents generalized regioselectivity data for substituted aziridines to illustrate the governing principles.

Influence of Substituents, Electrophiles, and Nucleophiles on NRO

The regiochemical and stereochemical outcome of NRO reactions is a finely tuned interplay between the aziridine's substituents, the nature of the activating electrophile, and the chosen nucleophile.

Substituents : Electron-withdrawing groups on the aziridine carbon can stabilize a developing negative charge in the transition state, influencing the site of attack. For example, a carbonyl group at C2 weakens the adjacent C-N bond, making it more susceptible to cleavage.

Electrophiles : The electrophile's role is to activate the non-activated aziridine ring. Protons (from Brønsted acids) or Lewis acids coordinate to the nitrogen atom, generating a highly reactive aziridinium ion or its equivalent. The choice of acid can influence the reaction's efficiency and even its regioselectivity. For instance, reactions with trifluoroacetic acid have been shown to promote attack at the C2 position in certain γ-keto substituted aziridines.

Nucleophiles : The strength and steric bulk of the nucleophile are crucial. Strong, hard nucleophiles often favor an Sₙ2-type mechanism, attacking the less sterically hindered carbon. Softer, less basic nucleophiles might be used in conjunction with strong activation to achieve different selectivities. Neutral amine nucleophiles, for example, are generally not reactive enough to open non-activated aziridines without prior activation.

Aziridinium Ion Formation and Reactivity in Ring Opening

For non-activated aziridines such as this compound, the formation of an aziridinium ion is a prerequisite for NRO by most nucleophiles. This intermediate can be generated by protonation with acids or by alkylation with electrophiles like methyl triflate (MeOTf).

The aziridinium ion is a highly electrophilic species due to the combination of ring strain and the positive charge on the nitrogen atom. Its formation is often the rate-determining step. Once formed, it is rapidly attacked by any available nucleophile. The isolation of aziridinium ions is generally not possible due to their high reactivity, though their existence has been confirmed spectroscopically in the presence of non-nucleophilic counter-anions. The ring-opening of the aziridinium ion is a stereospecific process, typically proceeding with inversion of configuration at the carbon atom undergoing attack, consistent with an Sₙ2 mechanism.

Aza-Addition Reactions for Vicinal Diamine Synthesis

The NRO of aziridines with amine nucleophiles, known as aza-addition, is a direct and powerful method for synthesizing vicinal diamines (1,2-diamines). These structural motifs are prevalent in biologically active compounds and asymmetric catalysts.

The reaction of this compound with an amine nucleophile would result in a compound containing three amino groups. The regioselectivity of this addition would follow the general principles, with attack likely occurring at one of the unsubstituted ring carbons. Studies on N-tosyl-protected aziridines have shown that aza-addition can proceed efficiently even without a catalyst under neat conditions, driven by hydrogen bonding and proton transfer. For non-activated aziridines, acid catalysis is typically required. The synthesis of 1,3-diamines has also been achieved through the benzylic ring-opening of aziridines using 2-azaallyl anion nucleophiles.

Comparative Analysis of Aziridine and Azetidine (B1206935) Ring Opening Reactivity

Aziridines (three-membered rings) and azetidines (four-membered rings) are both strained nitrogen heterocycles that undergo NRO reactions. However, their reactivity differs significantly due to the magnitude of their ring strain.

Ring Strain and Reactivity : The ring strain of aziridine (ca. 27 kcal/mol) is considerably higher than that of azetidine (ca. 25.4 kcal/mol). This difference in strain energy makes aziridines significantly more reactive towards nucleophilic attack. Kinetic studies have shown that an aziridinium ion is approximately 17,000 times more reactive towards ring-opening by a nucleophile than the corresponding azetidinium ion.

Stability : The lower ring strain of azetidines translates to greater stability, making them easier to handle compared to the more labile aziridines.

Reaction Conditions : The NRO of aziridines often proceeds under milder conditions than that of azetidines. For example, the ring-opening of 2-phenyl-N-tosylaziridines with alcohols is more facile than the analogous reaction with 2-phenyl-N-tosylazetidines.

| Property | Aziridine | Azetidine |

| Ring Size | 3-membered | 4-membered |

| Ring Strain | ~27 kcal/mol | ~25.4 kcal/mol |

| Basicity | Less basic (pKa ~7.9 for conjugate acid) | More basic |

| Relative Reactivity in NRO | High (ca. 17,000x more reactive than azetidinium) | Moderate |

| Stability | Less stable, more labile | More stable, easier to handle |

This table provides a comparative overview of the properties of aziridines and azetidines.

Cycloaddition Reactions

Cycloaddition reactions involving aziridines are powerful methods for constructing five-membered nitrogen-containing heterocycles. researchgate.netmdpi.comnih.gov These reactions leverage the high ring strain of the aziridine, which can be opened to form a reactive intermediate capable of reacting with various partners.

1,3-Dipole Formation and Cycloaddition Chemistry

Aziridines, including N-alkyl derivatives like this compound, serve as precursors to azomethine ylides, which are versatile 1,3-dipoles. researchgate.netsioc-journal.cn The formation of these ylides typically occurs through the cleavage of a carbon-carbon or carbon-nitrogen bond within the aziridine ring, a process that can be initiated by heat or light (photocatalysis). nih.govsioc-journal.cnnih.gov Once generated, the azomethine ylide can undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkene, alkyne, or a molecule with a carbonyl group. researchgate.netsioc-journal.cnnih.gov

The process generally involves the following steps:

Ring Opening: The aziridine ring opens to form an azomethine ylide. For donor-acceptor (D-A) aziridines, this often happens via C-C bond cleavage, but C-N bond cleavage is also possible, generating zwitterionic 1,3-dipoles. researchgate.netsioc-journal.cn

Cycloaddition: The transient ylide is trapped by a dipolarophile in a concerted or stepwise fashion to yield a five-membered heterocyclic ring, such as a pyrrolidine (B122466) or oxazolidine (B1195125) derivative. mdpi.comnih.govnih.gov

Recent research has highlighted the use of visible-light photoredox catalysis for these transformations. nih.govorganic-chemistry.orgrsc.org For instance, a ruthenium catalyst under blue LED irradiation can facilitate the [3+2] cycloaddition of N-substituted aziridines with alkynes, producing polysubstituted dihydropyrrolidines in high yields. organic-chemistry.org This method is noted for being environmentally friendly and highly regioselective. organic-chemistry.org The reaction mechanism involves the photocatalyst absorbing light and initiating a series of single-electron transfer (SET) processes that lead to the formation of the azomethine ylide from the aziridine. nih.gov

The choice of substituents on the aziridine ring and the dipolarophile influences the reaction's outcome and stereoselectivity. nih.govcdnsciencepub.com While specific studies on this compound are not detailed, its N-alkyl nature suggests it would readily participate in such cycloadditions to form complex heterocyclic structures.

Table 1: Examples of [3+2] Cycloaddition Reactions of N-Substituted Aziridines This table presents examples from the literature for N-substituted aziridines, illustrating the general reaction type.

| Aziridine Reactant | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Aryl/Alkyl Aziridines | Activated Alkynes | Ru(bpy)₃(BF₄)₂, Blue LED, i-PrOH | Polysubstituted Dihydropyrrolidines | up to 96 | organic-chemistry.org |

| Structurally Diverse Aziridines | Maleimides | Organic Photocatalyst, Visible Light | Pyrrolidine Derivatives | 53-81 | nih.gov |

| Structurally Diverse Aziridines | Aldehydes | Organic Photocatalyst, Visible Light | Oxazolidine Derivatives | 40-79 | nih.gov |

| 3-Aroylaziridines | Acetylenic Esters | Heat | 2-Pyrrolines | - | cdnsciencepub.com |

Other Significant Transformations

Beyond cycloadditions, the strained aziridine ring of this compound is susceptible to other important chemical transformations, including nucleophilic ring-opening and hydrosilylation.

Alkylative Ring Opening Methodologies

Non-activated aziridines, which bear electron-donating groups like the aminopropyl group on the nitrogen atom, are generally stable and less reactive towards nucleophiles compared to activated aziridines. semanticscholar.orgfrontiersin.org However, their reactivity can be significantly enhanced by converting the ring nitrogen into a more electrophilic aziridinium ion. semanticscholar.orgresearchgate.netnih.govmdpi.com

This activation is achieved through alkylation of the ring nitrogen with an alkylating agent, such as methyl triflate. frontiersin.orgmdpi.com The resulting aziridinium ion is highly strained and readily undergoes ring-opening upon attack by an external nucleophile. semanticscholar.orgresearchgate.netnih.gov This process, known as alkylative ring-opening, allows for the introduction of an alkyl group on the nitrogen and a nucleophile at one of the ring carbons in a single strategic operation. researchgate.netmdpi.com

Key features of this methodology include:

Activation: The aziridine nitrogen is alkylated to form a stable aziridinium ion intermediate. semanticscholar.orgmdpi.com

Nucleophilic Attack: An external nucleophile, such as an acetate or azide (B81097), attacks one of the carbon atoms of the aziridinium ring, leading to its opening. semanticscholar.orgresearchgate.netnih.gov

Regioselectivity: The site of nucleophilic attack (α- or β-carbon) can be controlled, leading to specific regioisomers of the resulting N-alkylated amine product. semanticscholar.org

This method provides a powerful route to synthesize various multi-substituted, N-alkylated acyclic amines, which are valuable synthetic intermediates. researchgate.netmdpi.comnih.gov The reaction of this compound in such a sequence would lead to a diamine structure with further functionalization at the former ring carbons.

Table 2: Alkylative Ring-Opening of Non-Activated Aziridines This table shows representative examples of alkylative ring-opening reactions found in the literature.

| Aziridine Substrate | Alkylating Agent | Nucleophile | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Alkyl Aziridine | Methyl Triflate (MeOTf) | Acetate (OAc⁻) | N-Methylated β-Amino Acetate | - | semanticscholar.orgresearchgate.net |

| N-Alkyl Aziridine | Methyl Triflate (MeOTf) | Azide (N₃⁻) | N-Methylated β-Amino Azide | - | semanticscholar.orgresearchgate.net |

| (S)-2-((Benzyloxy)methyl)-1-((R)-1-phenylethyl)aziridine | Ethyl Triflate (EtOTf) | Acetate (NaOAc) | (S)-3-(Benzyloxy)-2-(ethyl((R)-1-phenylethyl)amino)propyl acetate | 72 | researchgate.net |

| 4-Hydroxybutylaziridine | - (forms bicyclic ion) | Organocopper Reagents | 2-Alkylsubstituted Piperidine | Moderate to High | frontiersin.org |

Hydrosilylation Reactions of Aziridines

Hydrosilylation involving aziridines typically refers to the addition of a silicon-hydrogen bond across a C=C or C≡C bond within a molecule that also contains an aziridine ring. researchgate.net More directly, research has demonstrated the regioselective hydrosilylation of the aziridine ring itself, particularly in α-hydroxy aziridines. nih.gov

In a study by Ghorai and co-workers, a two-step sequence was developed for the synthesis of N-tosyl 1,3-amino alcohols. nih.gov This process involves:

Diastereoselective Aziridination: An acyclic allylic alcohol is converted into an α-hydroxy aziridine. nih.gov

Regioselective Hydrosilylation: The resulting α-hydroxy aziridine undergoes a highly regioselective ring-opening hydrosilylation, yielding a 1,3-amino alcohol with up to three contiguous stereocenters. nih.gov

While this specific methodology was demonstrated on N-tosyl-activated aziridines, it highlights the potential for direct, catalyzed hydrosilylation of the aziridine ring to create functionalized amino alcohols. For a non-activated aziridine like this compound, such a reaction would likely require specific catalytic systems to proceed efficiently. The presence of the primary amine in the aminopropyl side chain could also influence the reaction, potentially by coordinating with the catalyst. The development of catalytic systems for the direct hydrosilylation of non-activated N-alkyl aziridines remains an area of synthetic interest.

Derivatization Chemistry and Functionalization Strategies of 1 3 Aminopropyl Aziridine

Functionalization of the Aziridine (B145994) Nitrogen Atom

The nitrogen atom of the aziridine ring is a key handle for modifying the compound's reactivity. While non-activated aziridines are relatively inert, their activation is crucial for many synthetic transformations. encyclopedia.pub

Attaching an electron-withdrawing group (EWG) to the aziridine nitrogen significantly increases the electrophilicity of the ring carbons. encyclopedia.pubresearchgate.net This "activation" makes the aziridine susceptible to ring-opening by a wide range of nucleophiles, a reaction that is otherwise difficult to achieve. encyclopedia.pub The choice of the activating group allows chemists to tune the ring's reactivity and control the regioselectivity of the ring-opening reaction. encyclopedia.pubresearchgate.net

Common activating groups include sulfonyl (e.g., tosyl, nosyl), carbamoyl (B1232498) (e.g., Boc), and pyridinium (B92312) moieties. researchgate.netresearchgate.netnih.gov N-sulfonylated aziridines, for instance, are widely used intermediates that readily react with nucleophiles. researchgate.netorganic-chemistry.org The Boc group also serves as an effective activating group that can be easily removed under acidic conditions. researchgate.net More recently, N-aminopyridinium reagents have been developed as traceless activating groups, which, after ring-opening or cross-coupling reactions, can be removed from the final product. nih.gov This activation strategy is fundamental for employing aziridine derivatives in the synthesis of more complex molecules like diamines, amino alcohols, and various heterocycles. scribd.com

Table 1: Electron-Withdrawing Groups for Aziridine Activation

| Activating Group (EWG) | Abbreviation | Typical Reagent for Installation | Key Features |

|---|---|---|---|

| p-Toluenesulfonyl | Ts or Tosyl | p-Toluenesulfonyl chloride (TsCl) | Highly activating; stable; directs regioselectivity. researchgate.net |

| 2-Nitrobenzenesulfonyl | Ns or Nosyl | 2-Nitrobenzenesulfonyl chloride (NsCl) | Similar to Tosyl but can be removed under milder conditions. |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Activates the ring; serves as a protecting group; easily removed with acid. researchgate.net |

| N-Aminopyridinium | - | N-Aminopyridinium salts | Acts as a traceless activating group for C-N cross-coupling and ring-opening. nih.gov |

| 2,2,2-Trichloroethoxycarbonyl | Troc | 2,2,2-Trichloroethyl chloroformate | Provides unique stability and reactivity in certain bicyclic aziridine systems. nih.gov |

Functionalization of the Aminopropyl Side Chain

The primary amino group on the propyl side chain offers a distinct reaction site that can be functionalized independently of the aziridine ring, provided the reaction conditions are controlled. Standard reactions for primary amines, such as N-alkylation, N-acylation, and sulfonylation, can be applied to this moiety. For instance, the aminopropyl group can be functionalized through amide bond formation or alkylation without immediate disruption of the aziridine ring. arkat-usa.org This allows for the synthesis of various scaffolds where a functionalized chain is attached to the intact aziridine ring, which can then be used for subsequent transformations, such as polymerization or ring-opening reactions.

Synthesis of Complex Nitrogen-Containing Heterocycles from Aziridine Derivatives

Derivatives of 1-(3-aminopropyl)aziridine are valuable precursors for synthesizing a variety of complex nitrogen-containing heterocycles. The inherent ring strain of the aziridine makes it an excellent electrophile for intramolecular and intermolecular reactions that lead to larger, more stable ring systems.

Aziridines are powerful building blocks in the synthesis of non-proteinogenic amino acids and for the modification of peptides. beilstein-journals.orguminho.ptresearchgate.net Aziridine-2-carboxylates, which are structurally related to derivatives of this compound, undergo regioselective ring-opening with various nucleophiles to produce α,β-diamino acids, which are components of many biologically active natural products. mdpi.com

When an aziridine ring is incorporated into a peptide backbone, it can be opened by a range of amine nucleophiles at the β-position under mild, catalyst-free conditions. nih.gov This strategy can even be extended to use the N-terminus of another peptide as the nucleophile, providing a novel method for linking peptide strands together. nih.gov The reactivity and conformational properties of aziridine-containing cyclic tetrapeptides have been studied, showing that ring-opening leads exclusively to 13-membered macrocycles, demonstrating the control that the peptide structure exerts on the aziridine's reactivity. rsc.orgsemanticscholar.org This approach is useful for creating peptide macrocycles with diverse functionalities. nih.gov

Table 2: Synthesis of Amino Acid Derivatives via Aziridine Ring-Opening

| Aziridine Precursor | Nucleophile | Resulting Structure/Derivative |

|---|---|---|

| N-Tosyl aziridine-2-carboxylate | α-Amino acid methyl ester | Precursor to cis-2,5-disubstituted piperazines. researchgate.net |

| Aziridine amino acid in tripeptide | Primary/Secondary Amines | β-Functionalized diamino acid residue within the peptide. nih.gov |

| Aziridine-containing cyclic tetrapeptide | Azide (B81097), Thiols, Amines | 13-membered α₃β macrocyclic peptides. rsc.orgsemanticscholar.org |

| Sugar-derived aziridines | Water (acid-mediated) | Tetrahydrofuran amino acids and proline analogues. uminho.pt |

| Aziridinephosphonates | Acetic Acid, Azide | α,β-Diaminopropylphosphonates. mdpi.com |

Piperazines are a common structural motif in pharmaceuticals, and aziridines serve as versatile starting materials for their synthesis. researchgate.netajpp.inresearchgate.net One effective strategy involves the regioselective ring-opening of an N-activated aziridine with a bifunctional nucleophile like an amino alcohol, followed by an intramolecular cyclization to form the piperazine (B1678402) ring. researchgate.net For example, N-tosyl chiral aziridines derived from amino acids react with amino acid esters in a process mediated by a Lewis acid, leading to precursors for cis-2,5-disubstituted chiral piperazines. researchgate.net

Furthermore, derivatives of 1-(3-aminopropyl)piperazine have been synthesized and evaluated for biological activity, highlighting the utility of the aminopropyl moiety in constructing these heterocycles. researchgate.netnih.gov In some cases, aziridine-fused piperazine precursors can be synthesized, which are highly strained but valuable intermediates that can be converted into functionalized piperazine structures. metu.edu.tr

Table 3: Selected Syntheses of Piperazines from Aziridine Derivatives

| Aziridine Precursor | Key Reagents/Steps | Piperazine Product |

|---|---|---|

| N-Tosyl chiral aziridine | α-Amino acid ester, BF₃·OEt₂, Mitsunobu cyclization | cis-2,5-Disubstituted chiral piperazines. researchgate.net |

| Aryl vinyl ketones | Chiral aminoalcohol, tosylation, azidation, reduction/cyclization | Aziridine-fused piperazine imines. metu.edu.tr |

| N-Alkyl aryl aziridines | Dimerization | cis- and trans-2,5-Disubstituted N,N'-dialkylpiperazines. ajpp.in |

| Aziridine | 1,2-Diols, [Cp*IrCl₂]₂ catalyst | Substituted piperazines. researchgate.net |

The synthesis of aziridine-fused ring systems represents a sophisticated use of aziridine chemistry to build molecular complexity. These strained bicyclic or polycyclic structures are valuable synthetic intermediates. nih.govmetu.edu.tr A notable strategy involves the intramolecular cyclization of a functionalized aziridine. For instance, an aziridine bearing a side chain with a nucleophilic amine and an electrophilic carbonyl group can undergo intramolecular cyclization to form novel aziridine-fused piperazine imines. metu.edu.tr

Another powerful method is the rhodium-catalyzed oxidative cyclization of allylic hydroxylamine-derived sulfamate (B1201201) esters, which furnishes bicyclic aziridines. nih.gov These aziridine-fused oxathiadiazinane heterocycles are functional precursors to substituted diamines and can undergo further transformations. nih.gov The development of methods to create such fused systems, including aza-Büchner reactions proceeding through polycyclic aziridine intermediates, opens access to densely substituted and stereochemically complex N-heterocycles. nih.gov

Applications of 1 3 Aminopropyl Aziridine in Advanced Organic Synthesis

Role as Versatile Synthetic Building Blocks for Complex Molecules

1-(3-Aminopropyl)aziridine is a valuable building block in organic synthesis due to the presence of two key reactive sites: the strained three-membered aziridine (B145994) ring and the primary amino group on the propyl chain. smolecule.comontosight.ai The high ring strain of the aziridine moiety, with bond angles of approximately 60°, makes it susceptible to ring-opening reactions with a wide range of nucleophiles. smolecule.com This reactivity allows for the regioselective and stereoselective introduction of a β-functionalized alkylamine unit, a common motif in many biologically active molecules and pharmaceuticals. mdpi.com

The ring-opening of aziridines can be achieved with various nucleophiles, including oxygen, nitrogen, and carbon-based reagents, to yield valuable products such as amino alcohols, diamines, and other complex amines. beilstein-journals.org This versatility makes this compound a key intermediate in the synthesis of more complex heterocyclic compounds and amino acids. chim.itresearchgate.net For instance, the aminopropyl group can be further functionalized before or after the aziridine ring-opening, providing a modular approach to constructing intricate molecular architectures. smolecule.comarkat-usa.org

The synthetic utility of aziridines extends to their participation in cycloaddition reactions, where they can act as precursors to larger heterocyclic systems. rsc.org Specifically, certain N-substituted aziridines can form azomethine ylides, which can then undergo 1,3-dipolar cycloadditions. wikipedia.org This reactivity provides a pathway to various nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. mdpi.com The ability to undergo ring-enlargement, tandem, and multicomponent reactions further underscores the importance of aziridines as versatile synthons. rsc.org

Integration into Green Chemistry Methodologies

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies, and the use of aziridine derivatives like this compound is no exception. rsc.org Efforts have been made to develop more sustainable conditions for aziridination reactions and subsequent transformations, including the use of flow chemistry applications. mdpi.comrsc.org Flow chemistry offers several advantages over traditional batch processes, such as improved safety, better heat and mass transfer, and the potential for process automation and scalability. chim.it

Catalysis plays a crucial role in the green synthesis of and with aziridines. The development of recyclable and air-insensitive catalysts, such as cobalt single-atom catalysts, for aziridination reactions represents a significant step towards more sustainable chemical processes. rsc.org These catalysts often exhibit high atom economy and can be operated under mild conditions, reducing energy consumption and waste generation. rsc.org Furthermore, the use of environmentally benign solvents and reagents is a key aspect of green chemistry, and research is ongoing to replace hazardous chemicals traditionally used in aziridine chemistry. chim.it

The cycloaddition of carbon dioxide with aziridines to produce oxazolidinones is another example of a green chemical transformation. aaqr.orgresearchgate.net This reaction is 100% atom-economical and utilizes a greenhouse gas as a C1 feedstock to generate valuable chemical products. researchgate.net The development of efficient and recyclable heterogeneous catalysts for this process is an active area of research, aiming to make the synthesis of oxazolidinones more environmentally friendly. aaqr.orgresearchgate.net

Catalysis and Catalytic Systems Involving this compound

Role in Heterogeneous Catalysis

The amine functionality of this compound and related aminopropyl compounds allows them to be grafted onto solid supports, such as silica (B1680970), to create heterogeneous catalysts. mdpi.commdpi.com These supported catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and improved stability. researchgate.net

For example, 3-aminopropyl-functionalized silica has been used as a support for palladium catalysts in cross-coupling reactions, such as the synthesis of indoles. mdpi.com Similarly, copper complexes immobilized on aminopropyl-modified supports have been employed in click chemistry reactions for the synthesis of triazoles. mdpi.com The aminopropyl linker serves to anchor the catalytically active metal center to the solid support, preventing its leaching into the product stream and allowing for the reuse of the catalyst.

In the context of aziridination reactions, the development of reusable heterogeneous catalysts is a key area of research. researchgate.net Magnetic nanoparticles have emerged as a promising support material, as they can be easily recovered from the reaction mixture using an external magnet. researchgate.net Copper-loaded nanoferrites, for instance, have been shown to be effective and recyclable catalysts for the aziridination of olefins. researchgate.net While not directly involving this compound as a ligand, this research highlights the trend towards developing robust and easily separable catalytic systems for aziridine synthesis.

Materials Science and Engineering Applications

Development of Adsorbents for Gas Capture (e.g., CO2)

Amine-functionalized materials are widely studied for their potential in carbon dioxide (CO2) capture, and this compound, along with other amines, plays a role in the development of these adsorbents. rsc.org The primary and secondary amine groups present in these molecules can react with CO2 through the formation of carbamates, making them effective for capturing CO2 from various gas streams, including ambient air (Direct Air Capture, DAC). rsc.orgethz.ch

Solid adsorbents for CO2 capture are often prepared by immobilizing amines onto porous supports like silica gel or nanofibrillated cellulose. ethz.chgoogle.com The ring-opening polymerization of aziridine on these supports can create hyperbranched aminopolymers with a high density of amine functionalities, which enhances the CO2 capture capacity. google.com The choice of amine, its loading on the support, and the nature of the support material itself are all critical factors that influence the adsorbent's performance, including its CO2 uptake capacity and adsorption/desorption kinetics. google.comnih.gov

Research has shown that primary amines are generally more effective for CO2 capture than secondary or tertiary amines, especially under the humid conditions often encountered in DAC. rsc.org The development of novel amine-functionalized adsorbents, including those synthesized from aziridine derivatives, is a key area of research aimed at creating more efficient and cost-effective technologies for mitigating greenhouse gas emissions. ethz.chresearchgate.net

| Adsorbent Type | Support Material | Amine Source | CO2 Adsorption Capacity (mmol/g) | Conditions | Reference |

| Class 2 Adsorbent | Nanofibrillated Cellulose | N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane (AEAPDMS) | 1.39 | 506 ppm CO2 in air, 40% RH, 298 K, 12 h | ethz.ch |

| Class 2 Adsorbent | Nanofibrillated Cellulose | 3-aminopropylmethyldiethoxysilane (APDES) | High Capacity (specific value not stated) | DAC conditions | ethz.ch |

| Hybrid Adsorbent | Mesoporous SBA-15 Silica | Aziridine (hyperbranched aminopolymer) | Varies with amine loading | Atmospheric CO2 capture | google.com |

Application as Cross-linking Agents and Polymer Modifiers

The reactive aziridine ring and the primary amine group make this compound and similar polyfunctional aziridines effective cross-linking agents for polymers containing acidic functional groups, such as carboxylic acids. google.comgoogle.com The aziridine groups react with the acid moieties on adjacent polymer chains, forming stable covalent bonds and creating a cross-linked network. google.com This cross-linking process can significantly improve the mechanical properties, durability, and solvent resistance of the polymer.

In the context of binder compositions for materials like fiberglass, aziridine-based cross-linkers have been shown to be highly effective in improving the cross-link density of carboxylated emulsion polymers. google.com This leads to binder systems with enhanced strength and flexibility, which are crucial for the performance of the final product. google.com The use of polyfunctional aziridines allows for the creation of a three-dimensional polymer network, which imparts greater dimensional stability and thermal resistance.

Furthermore, aziridines are used in the synthesis of branched polyethyleneimine (b-PEI) through the cationic ring-opening polymerization of aziridine. mdpi.com The resulting b-PEI is a highly branched polymer with primary, secondary, and tertiary amine groups, making it a versatile material for a variety of applications, including as a modifier for other polymers and as a component in drug delivery systems and gene therapy. smolecule.commdpi.comtandfonline.com The ability to introduce a high density of amine groups through aziridine chemistry is a key advantage in the design of functional polymers with specific properties. mdpi.com

Utilization in Membrane Science and Gas Transport Systems

The unique reactivity of the aziridine ring, combined with the functional aminopropyl group, makes this compound and its parent compound, aziridine, valuable in the field of membrane science, particularly for gas separation applications like carbon dioxide (CO2) capture. The primary strategy involves the in situ polymerization of aziridine onto porous supports to create amine-rich hybrid materials. acs.org

Hollow fiber-supported mesoporous silica membranes can be functionalized with aziridine, leading to the formation of hyperbranched aminopolymers within the membrane's pores. researchgate.net These hyperbranched aminosilica (HAS) membranes are part of a class of organic-inorganic hybrid materials extensively studied for separating acidic gases from dilute streams. acs.orgresearchgate.net The high density of amine groups introduced by this method is intended to enhance CO2 transport through a facilitated transport mechanism, where the amine sites reversibly react with CO2, increasing its solubility and flux across the membrane. researchgate.net

Research into aziridine-functionalized mesoporous silica membranes has revealed complex and counterintuitive gas transport behaviors. The performance of these membranes is highly dependent on operating conditions, especially the presence of water vapor. researchgate.net

Under dry conditions , these membranes can exhibit N2-selective permeation over CO2. This is attributed to the strong adsorption of CO2 by the amine groups, which leads to the formation of ammonium (B1175870) carbamates. This process can cause cross-linking between the polymer chains within the mesopores, effectively reducing the free volume and hindering the diffusion of the larger CO2 molecules. researchgate.net

Under humid conditions , the membrane's selectivity reverses to become CO2-selective. Water molecules are believed to compete with CO2 for interaction with the amine groups, which reduces the extent of amine cross-linking. researchgate.net This allows for a facilitated transport mechanism to dominate, where CO2, often in the form of bicarbonate, can move more freely through the hydrated polymer matrix, thus enhancing CO2 permeance and selectivity. researchgate.netlabpartnering.org

The development of these amine-functionalized membranes is a key area of research for post-combustion carbon capture technologies. researchgate.net

Table 1: Single-Component Gas Permeation Properties of Aziridine-Functionalized Mesoporous Silica Membranes

This interactive table summarizes research findings on the performance of hyperbranched aminosilica membranes under different operating conditions. researchgate.net

| Gas | Condition | Permeance (GPU*) | Ideal Selectivity (CO2/N2) | Dominant Transport Behavior |

| CO2 | Dry | ~1.5 | 0.75 | Strong adsorption leading to pore blocking and reduced diffusivity. |

| N2 | Dry | ~2.0 | - | Less interaction, allowing for comparatively faster diffusion. |

| CO2 | Humid | ~4.0 | 4.0 | Facilitated transport mechanism enabled by water molecules. |

| N2 | Humid | ~1.0 | - | Diffusion is hindered relative to facilitated CO2 transport. |

*GPU (Gas Permeation Unit): 1 GPU = 10⁻⁶ cm³(STP) / (cm²·s·cmHg)

Contributions to the Development of Hybrid Materials

This compound is a key building block in the synthesis of advanced organic-inorganic hybrid materials. Its structure provides two distinct functionalities: the reactive aziridine ring, capable of ring-opening polymerization, and the aminopropyl group, which can be used to anchor the molecule to inorganic surfaces. acs.orgnih.gov These materials are particularly significant for applications in CO2 capture and catalysis. acs.orgrsc.org

A prominent example is the creation of hyperbranched aminosilica (HAS) materials. acs.org In this approach, an inorganic silica support with a high surface area (e.g., mesoporous SBA-15 or fumed silica) is functionalized, and aziridine is polymerized in situ directly from the surface. acs.orgresearchgate.net This creates a high-density loading of aminopolymers covalently bonded to the silica framework. acs.org The resulting hybrid material combines the structural stability and porosity of the silica with the high CO2 adsorption capacity of the polyamines. acs.orgrsc.org Research has shown these HAS materials to be effective for extracting CO2 directly from ambient air (400 ppm) and regenerating under mild conditions. acs.org

The aminopropyl group is crucial for grafting polymers onto inorganic substrates like silica. The synthesis of dendrimer-grafted silica, for instance, can be initiated by first treating the silica surface with an aminosilane (B1250345) like 3-aminopropyltriethoxylsilane (APES). nih.gov This creates an amine-functionalized surface from which dendritic polymers, such as poly(amidoamine) (PAMAM), can be grown layer by layer. nih.gov This method allows for precise control over the architecture of the organic component on the inorganic support.

Furthermore, aminopropyl-functionalized polysiloxanes are synthesized and used as modifiers for epoxy resins and other polymers. cnrs.fr These functional polysiloxanes can be incorporated into polymer matrices to create hybrid nanocomposites with improved thermal stability, mechanical properties, and flame resistance. cnrs.fr The aminopropyl group provides a reactive site for curing and ensures a strong covalent linkage between the organic polymer and the inorganic siloxane domains. cnrs.fr

Table 2: Examples of Hybrid Materials Synthesized Using Aminopropyl Precursors

This table outlines various hybrid materials developed using aminopropyl-functionalized components and their target applications.

| Hybrid Material Type | Organic Component | Inorganic Support/Component | Key Precursor/Linker | Primary Application |

| Hyperbranched Aminosilica (HAS) | Poly(ethylenimine) (from aziridine) | Mesoporous Silica (SBA-15) | Aziridine | CO2 Capture (Flue Gas, Air) |

| Dendrimer-Grafted Silica | Poly(amidoamine) (PAMAM) Dendrimers | Silica Gel | 3-Aminopropyltriethoxylsilane (APES) | Metal Ion Adsorption |

| Modified Epoxy Resin | Epoxy Polymer | Polysiloxane | Poly(3-aminopropyl, methyl)siloxane | High-Performance Composites |

| Segmented Poly(imide-siloxane) | Polyimide | Silica Nanoparticles | 1,3-bis(3-aminopropyl)tetramethyldisiloxane | Hybrid Nanocomposites |

Design and Synthesis of Metal-Complexing Agents

The nitrogen atoms in this compound, both in the terminal amine and the aziridine ring, possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. This compound and its derivatives serve as versatile building blocks for designing and synthesizing more complex polydentate ligands for use in coordination chemistry and catalysis. arkat-usa.orgarabjchem.org

The aminopropyl moiety is a common structural motif in chelating agents. The synthesis of asymmetrical tripodal amines, for example, can be achieved by reacting a molecule like N-(3-aminopropyl)morpholine with two equivalents of tosylaziridine. arabjchem.org This reaction builds a ligand with multiple nitrogen donor atoms capable of forming stable complexes with transition metals. The resulting tripodal amines are a class of tetradentate ligands that can encapsulate a metal ion, influencing its reactivity and stability. arabjchem.org

The 3-aminopropyl group is also used to construct larger, more elaborate ligand frameworks. For instance, the 3-(azetidin-1-yl)propan-1-amine (B1283606) moiety, an analogue of this compound, is explicitly noted for its potential in designing metal-complexing agents, often for creating fluorescent probes that can detect specific metal ions. arkat-usa.org

In a broader context, amine-based ligands are fundamental to the field of catalysis. Copper complexes with tetra- and pentadentate ligands are used to catalyze reactions like aziridination. mdpi.com The synthesis of such complex ligands often involves the strategic assembly of smaller amine-containing fragments. The structure of this compound provides a reactive handle (the aziridine ring) for further elaboration, allowing it to be incorporated into larger ligand systems designed to stabilize specific metal oxidation states or to create a specific coordination environment for catalytic processes. mdpi.com The synthesis of imidazolidine, for example, can be catalyzed by copper and involves the reaction of an aziridine with an imine, demonstrating how the aziridine ring can be opened to form larger heterocyclic structures that can also function as ligands. frontiersin.org

Computational Chemistry and Theoretical Studies of 1 3 Aminopropyl Aziridine

Electronic Structure Analysis and Bonding Characteristics

The chemical properties of 1-(3-aminopropyl)aziridine are largely dictated by the unique electronic structure of its three-membered aziridine (B145994) ring. This ring is characterized by significant strain due to its compressed bond angles.

Ring Strain and Bonding: The internal bond angles of the aziridine ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms. smolecule.comwikipedia.org This deviation results in substantial angle strain, which is a primary contributor to the high reactivity of aziridines in ring-opening reactions. smolecule.comwikipedia.org The bonding in such strained rings can be described using a "banana bond" model, which depicts the C-C and C-N bonds as curved, representing the orbital overlap outside the direct internuclear axis. wikipedia.org

Nitrogen Atom Hybridization and Basicity: The nitrogen atom in the aziridine ring exhibits increased 's' character in its lone pair of electrons. wikipedia.org This feature makes aziridines less basic compared to their acyclic amine counterparts. For instance, the conjugate acid of the parent aziridine has a pKa of 7.9. wikipedia.org The structure of this compound contains two nitrogen atoms: the strained, less basic ring nitrogen and the more flexible, typically basic terminal primary amine nitrogen.

Electronic Properties from Computational Models: Theoretical calculations, such as those employing Density Functional Theory (DFT), can quantify the electronic properties of this compound. Molecular electrostatic potential (MEP) maps, for example, can be computed to visualize electron-rich and electron-poor regions, predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, helps in understanding the molecule's reactivity in various chemical reactions.

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool for investigating the intricate details of chemical reaction mechanisms, including transition states, intermediates, and reaction energy profiles. For aziridines, DFT studies have been crucial in understanding the mechanisms of their diverse transformations, particularly ring-opening reactions. acs.orgresearchgate.net

Ring-Opening Reactions: The high ring strain makes aziridines susceptible to ring-opening by various nucleophiles. wikipedia.orgresearchgate.net DFT calculations help elucidate the pathways of these reactions, which can proceed via different mechanisms depending on the substrate, reagents, and catalyst. acs.orgdicp.ac.cn For non-activated aziridines like this compound, ring-opening often requires activation, typically through protonation or coordination to a Lewis acid, to form an aziridinium (B1262131) ion intermediate. researchgate.net

DFT studies on substituted aziridines have rationalized the regioselectivity of nucleophilic attack, explaining why the reaction occurs at a specific carbon atom of the ring. researchgate.net For instance, in the bromide-induced ring-opening of 2-substituted N,N-dibenzylaziridinium ions, the attack occurs exclusively at the substituted carbon, a finding supported by DFT calculations. researchgate.net In contrast, hydride-induced opening can show opposite regioselectivity. researchgate.net

Catalytic Transformations: DFT has been instrumental in clarifying the mechanisms of metal-catalyzed aziridinations and ring-openings.

Palladium-Catalyzed Cross-Coupling: Computational studies have detailed the full catalytic cycle for the Pd-catalyzed ring-opening of aziridines, identifying the oxidative addition of the aziridine as the regioselectivity- and stereospecificity-determining step. acs.org These calculations also highlighted the crucial role of water molecules in generating a key Pd-hydroxo intermediate. acs.org

Titanocene-Catalyzed Radical Opening: For the radical opening of N-acylated aziridines, DFT calculations indicated a concerted mechanism for the electron transfer and ring-opening steps, rather than a stepwise process through an aminoketyl radical intermediate. dicp.ac.cn

Iron-Catalyzed Aziridination: In iron-catalyzed aziridination reactions, DFT calculations have been used to compare the activation barriers for different organic azides and to determine whether the reaction proceeds through a stereochemistry-retaining azametallacyclobutane intermediate or a stereochemistry-scrambling open-chain radical intermediate. nih.gov

These computational approaches allow researchers to understand how factors like catalyst ligands, solvents, and substituents steer the reaction toward desired products. acs.orgrsc.org

Conformational Analysis and Interconversion Barriers of Aziridine Ring Systems

The three-membered ring of aziridines imposes significant conformational constraints, most notably a high barrier to nitrogen inversion.

Nitrogen Inversion: Pyramidal inversion at the nitrogen atom is a fundamental conformational process in amines. In acyclic or larger ring amines, this inversion is typically rapid at room temperature. However, the angle strain in the aziridine ring substantially increases the energy barrier for the nitrogen to invert its configuration. wikipedia.orgscribd.com This high barrier, which can be over 17 kcal/mol, is sufficient to allow for the isolation of stable, separate invertomers (isomers differing by the orientation of the N-substituent) in some substituted aziridines, such as N-chloro-2-methylaziridine. wikipedia.orgscribd.com

High-level ab initio and DFT calculations have been employed to accurately compute these inversion barriers. acs.org Studies have shown how different substituents on the nitrogen atom influence the height of this barrier. researchgate.net

| N-Substituent (R) in Aziridine | Calculated N-Inversion Barrier (kcal/mol) |

| H | 16.64 |